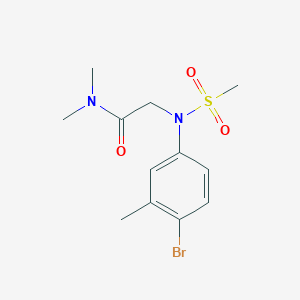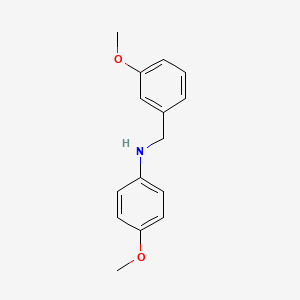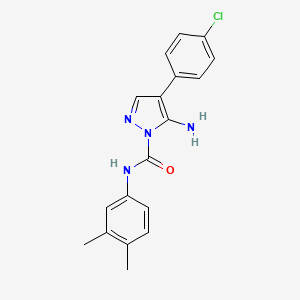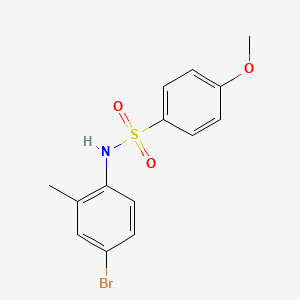
2-(3-bromophenyl)-5-(2-nitrovinyl)furan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromophenyl)-5-(2-nitrovinyl)furan, commonly known as BNVF, is a synthetic compound that belongs to the class of nitrovinylfurans. It has gained significant attention in recent years due to its potential applications in scientific research. BNVF is a versatile compound that has shown promise in various fields, including medicinal chemistry, material science, and biochemistry.
科学研究应用
BNVF has shown promise as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS play a crucial role in various physiological processes, including cell signaling and immune response. However, excessive ROS production can lead to oxidative stress, which is associated with various diseases such as cancer, diabetes, and neurodegenerative disorders. BNVF can selectively detect ROS in cells and tissues, making it a useful tool for studying the role of ROS in disease pathogenesis.
BNVF has also been used as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the activation of a photosensitizer by light. The activated photosensitizer generates reactive oxygen species that can selectively kill cancer cells. BNVF has shown promise as a photosensitizer due to its high singlet oxygen quantum yield and low cytotoxicity.
作用机制
The mechanism of action of BNVF as a ROS probe involves the oxidation of the furan ring by ROS. This oxidation results in the formation of a highly fluorescent product that can be detected through fluorescence microscopy or spectroscopy. As a photosensitizer, BNVF generates singlet oxygen upon activation by light. Singlet oxygen is a highly reactive species that can react with cellular components, leading to cell death.
Biochemical and Physiological Effects
BNVF has been shown to have low cytotoxicity in various cell lines, making it a safe compound for use in scientific research. However, prolonged exposure to high concentrations of BNVF can lead to cellular damage and oxidative stress. BNVF has also been shown to inhibit the growth of cancer cells in vitro, making it a potential anticancer agent.
实验室实验的优点和局限性
The major advantage of using BNVF in scientific research is its high selectivity and sensitivity for ROS detection. BNVF can detect ROS in living cells and tissues, making it a useful tool for studying the role of ROS in disease pathogenesis. As a photosensitizer, BNVF has shown promise in cancer treatment due to its high singlet oxygen quantum yield and low cytotoxicity.
The main limitation of using BNVF in lab experiments is its limited stability in aqueous solutions. BNVF is sensitive to light and oxygen, which can lead to degradation and loss of fluorescence. Therefore, BNVF should be stored in a dark and dry environment to maintain its stability.
未来方向
There are several future directions for the use of BNVF in scientific research. One potential application is in the development of new ROS-targeted therapies for various diseases. BNVF can be used as a tool to identify new targets for ROS-based therapies and to evaluate the efficacy of existing therapies.
Another future direction is the development of new photosensitizers for PDT. BNVF can be modified to improve its photophysical properties and increase its selectivity for cancer cells. This modification can lead to the development of more effective and targeted PDT agents.
In conclusion, BNVF is a versatile compound with potential applications in various fields of scientific research. Its high selectivity and sensitivity for ROS detection and low cytotoxicity make it a useful tool for studying the role of ROS in disease pathogenesis. As a photosensitizer, BNVF has shown promise in cancer treatment due to its high singlet oxygen quantum yield and low cytotoxicity. However, its limited stability in aqueous solutions is a major limitation that needs to be addressed in future research.
合成方法
The synthesis of BNVF involves the reaction of 3-bromobenzaldehyde with 2-nitroethanol in the presence of a base catalyst. The reaction takes place under reflux conditions, and the resulting product is purified through column chromatography. The yield of the synthesis is typically around 60%, and the purity of the final product can be confirmed through NMR spectroscopy.
属性
IUPAC Name |
2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-10-3-1-2-9(8-10)12-5-4-11(17-12)6-7-14(15)16/h1-8H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCRRWUSQOTJGE-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(O2)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(O2)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755564.png)
![3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755567.png)
![2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5755573.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5755577.png)

![4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5755602.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5755610.png)


![methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5755624.png)


![N-[4-(benzoylamino)-3-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5755659.png)
![3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5755666.png)